Cas no 1247540-48-2 (6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one)
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one
- 6-Amino-2-(2-methoxy-ethyl)-3H-pyrimidin-4-one
- 4(3H)-Pyrimidinone, 6-amino-2-(2-methoxyethyl)-
- CS-0324694
- 6-AMINO-2-(2-METHOXYETHYL)-4(3H)-PYRIMIDINONE
- AKOS010672833
- 6-amino-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
- BEHVYUOSYSFZAU-UHFFFAOYSA-N
- 6-amino-2-(2-methoxyethyl)-3H-pyrimidin-4-one
- STL431568
- MFCD14695341
- ALBB-017393
- 6-Amino-2-(2-methoxyethyl)pyrimidin-4-ol
- SB55852
- 1247540-48-2
- LS-05656
- 4-amino-2-(2-methoxyethyl)-1H-pyrimidin-6-one
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- MDL: MFCD14695341
- Inchi: 1S/C7H11N3O2/c1-12-3-2-6-9-5(8)4-7(11)10-6/h4H,2-3H2,1H3,(H3,8,9,10,11)
- InChI Key: BEHVYUOSYSFZAU-UHFFFAOYSA-N
- SMILES: C1(CCOC)=NC(N)=CC(=O)N1
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 76.7Ų
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066371-500mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 500mg |
5119CNY | 2021-05-07 | ||
| Matrix Scientific | 066371-500mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 500mg |
$288.00 | 2023-09-06 | ||
| TRC | A898505-5mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898505-10mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A898505-50mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| Matrix Scientific | 066371-1g |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 1g |
$338.00 | 2023-09-06 | ||
| Matrix Scientific | 066371-5g |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 5g |
$955.00 | 2023-09-06 | ||
| Chemenu | CM490485-1g |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 97% | 1g |
$320 | 2023-02-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066371-500mg |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 500mg |
5119.0CNY | 2021-07-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD508349-1g |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one |
1247540-48-2 | 97% | 1g |
¥2219.0 | 2023-04-04 |
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one
Introduction to 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one (CAS No: 1247540-48-2)
6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic molecule, characterized by its pyrimidine core, serves as a versatile scaffold for the development of novel bioactive agents. The inclusion of an amino group at the 6-position and an N-(2-methoxyethyl) substituent at the 2-position imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and drug discovery.
The chemical identity of this compound is unequivocally defined by its CAS number, 1247540-48-2, which distinguishes it within the vast database of chemical substances. The molecular structure of 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one consists of a six-membered aromatic ring containing two nitrogen atoms, with functional groups strategically positioned to enhance reactivity and biological activity. This configuration allows for further derivatization, enabling the creation of structurally diverse analogs with tailored pharmacological properties.
In recent years, the pharmaceutical industry has placed increasing emphasis on the exploration of pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully employed in the treatment of various diseases, including cancer, infectious disorders, and metabolic conditions. The compound 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one represents a promising candidate for further investigation, particularly in the context of antiviral and anticancer therapies.
One of the most compelling aspects of this molecule is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with pathological conditions such as cancer. By modifying the structural features of 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one, researchers can develop inhibitors that selectively target specific kinases, thereby disrupting aberrant signaling networks. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).
The N-(2-methoxyethyl) group in the molecule contributes to its solubility and bioavailability, which are critical factors in drug design. This substituent enhances the compound's ability to cross biological membranes, facilitating its entry into target cells. Additionally, the methoxy group provides a site for further functionalization, allowing chemists to introduce additional pharmacophores that can modulate binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug candidates. Molecular modeling techniques have been employed to predict the binding interactions between 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one and biological targets such as proteins and enzymes. These simulations have helped researchers optimize the molecular structure to improve potency and reduce off-target effects.
The synthesis of 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic routes include condensation reactions between urea derivatives and β-ketoesters, followed by functional group transformations to introduce the desired substituents. The use of catalytic methods has further refined these processes, improving yield and purity while minimizing environmental impact.
In clinical research, derivatives of pyrimidine-based compounds have shown promise in preclinical trials for various therapeutic applications. For instance, certain pyrimidine analogs have demonstrated efficacy in inhibiting viral replication by targeting polymerase enzymes essential for viral replication cycles. The structural motif present in 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one aligns well with this mechanism of action, suggesting potential utility in antiviral drug development.
The role of prodrug strategies has also been explored in conjunction with this compound. Prodrugs are pharmacologically inactive precursors that undergo metabolic conversion into active drugs within the body. By designing prodrugs based on 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one, researchers can enhance oral bioavailability or target specific tissues for localized delivery.
Economic considerations play a significant role in pharmaceutical development, and cost-effective synthetic routes are essential for commercial viability. Continuous flow chemistry has emerged as a powerful tool for scaling up production while maintaining high efficiency and reproducibility. The application of flow chemistry techniques to the synthesis of 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one could streamline manufacturing processes and reduce production costs.
The environmental impact of chemical synthesis is another critical factor that influences drug development strategies. Green chemistry principles emphasize sustainable practices that minimize waste generation and hazardous exposures. Innovations such as solvent-free reactions or biocatalytic methods can be integrated into synthetic routes to align with these principles.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in discovering new therapeutic agents derived from pyrimidine scaffolds. Public-private partnerships facilitate knowledge sharing and resource allocation, enabling more comprehensive research programs.
The future prospects for 6-Amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one are promising, with ongoing studies exploring its potential in treating neurological disorders and inflammatory conditions. Advances in understanding disease mechanisms at the molecular level will continue to guide rational drug design efforts.
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